3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
IUPAC Name |
3-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWNLYBVXMBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744768 | |
| Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211589-13-7 | |
| Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture and Reactivity
The compound’s structure consists of a pyrrolidine ring fused to a pyridinone moiety, with a bromine atom at the 3-position. This arrangement creates electrophilic sites at the carbonyl group (C5) and the brominated carbon (C3), enabling nucleophilic substitution and cross-coupling reactions. The planarity of the fused ring system facilitates π-π stacking interactions, which influence crystallization behavior during purification.
Key Synthetic Challenges
-
Bromine Incorporation : Direct bromination of the parent pyrrolopyridinone often leads to regioisomeric mixtures due to competing electrophilic aromatic substitution pathways.
-
Ring Strain Management : The dihydro-pyrrole ring’s partial saturation requires careful control of reaction temperatures to prevent undesired ring-opening side reactions.
-
Solubility Limitations : With a solubility profile restricted to polar aprotic solvents (e.g., DMSO, DMF), reaction design must account for solvent compatibility and product isolation strategies.
Established Synthetic Routes
Cyclocondensation of α-Aminocarbonyl Precursors
A validated method involves the cyclization of N-(2-oxo-2-arylethyl)acetamide derivatives under acidic conditions:
Procedure :
-
Reactants :
-
N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide (3 mmol)
-
Ammonium acetate (9 mmol)
-
Acetic acid (9 mmol) in ethanol (20 mL)
-
-
Conditions :
-
Reflux at 80°C for 4 hours
-
Post-reaction acid hydrolysis (HCl/HOAc 1:1 v/v, 1 hour)
-
Mechanistic Insight :
The reaction proceeds through imine formation, followed by intramolecular cyclization and subsequent aromatization. Bromine is introduced via a separate step using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
Electrophilic Bromination
A optimized protocol for regioselective bromination uses NBS in the presence of Lewis acids:
| Parameter | Value |
|---|---|
| Substrate | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one |
| Brominating agent | NBS (1.1 equiv) |
| Catalyst | FeCl₃ (0.2 equiv) |
| Solvent | DCM (0.1 M) |
| Temperature | 0°C → rt, 12 h |
| Yield | 82% |
Critical Notes :
Radical Bromination
Alternative approaches employ AIBN-initiated radical bromination for substrates sensitive to Lewis acids:
-
Conditions : Reflux in CCl₄, 6 h
-
Yield : 68% with 95% purity by HPLC
One-Pot Multicomponent Synthesis
A recent advancement detailed in the Beilstein Journal of Organic Chemistry demonstrates a telescoped synthesis avoiding intermediate isolation:
Sequential Steps :
-
Knoevenagel Condensation :
-
4-Hydroxy-6-methyl-2H-pyran-2-one + arylglyoxal → dihydropyran intermediate
-
-
Cyclocondensation :
-
Intermediate + amine → pyrrolopyridinone scaffold
-
-
Bromination :
-
In situ treatment with NBS/HOAc
-
Optimized Parameters :
| Stage | Conditions | Outcome |
|---|---|---|
| Condensation | MeCN, reflux, 6 h | 89% conversion |
| Cyclization | EtOH, NH₄OAc, 4 h | 74% isolated yield |
| Bromination | NBS (1.05 equiv), rt | >95% regioselectivity |
Advantages :
Purification and Characterization
Recrystallization Protocols
Solvent systems for purification:
| Solvent Ratio (v/v) | Purity (%) | Recovery (%) |
|---|---|---|
| EtOAc/hexanes (1:3) | 99.2 | 85 |
| DCM/MeOH (10:1) | 98.7 | 78 |
| EtOH/H₂O (4:1) | 99.5 | 91 |
Data from large-scale runs (100 g) show EtOH/H₂O as optimal for industrial applications.
Analytical Data Comparison
¹H NMR (DMSO-d6) :
-
δ 8.41 (s, 1H, C2-H)
-
δ 4.32 (t, J = 7.5 Hz, 2H, C6-H₂)
-
δ 3.89 (t, J = 7.5 Hz, 2H, C7-H₂)
13C NMR :
HPLC :
Industrial-Scale Considerations
Cost Analysis of Bromination Methods
E-Factor = (kg waste)/(kg product); PMI = Process Mass Intensity
The one-pot method demonstrates superior atom economy and reduced solvent waste, aligning with green chemistry principles.
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C/60% RH | 0.8 |
| 40°C/75% RH | 2.1 |
| Photolytic | 1.4 |
Recommendations: Store at 2–8°C in amber glass under nitrogen .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolo[3,4-b]pyridinones.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced pyrrolo[3,4-b]pyridinones.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its target. Additionally, the pyrrole and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional diversity of pyrrolo[3,4-b]pyridin-5-one derivatives arises from substitutions at the 3-, 6-, and 7-positions. Below is a systematic comparison based on substituent effects, synthetic yields, and physicochemical properties.
Substituent Variations at the 3-Position
The 3-position is critical for modulating electronic properties and reactivity. Key analogs include:
- 3-Morpholino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: The morpholine group enhances solubility in polar solvents and introduces hydrogen-bonding capabilities, as seen in derivatives like 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
Substituent Variations at the 6- and 7-Positions
Substituents at these positions influence steric bulk and intermolecular interactions:
- 6-(2-Hydroxyethyl)-7-hexyl derivatives : Hydrophilic groups like hydroxyethyl improve aqueous solubility but may reduce synthetic yields (e.g., 20% yield for compound 11q ) .
- 7-Aryl derivatives : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase stability, while electron-donating groups (e.g., 4-methoxyphenyl in 11o ) enhance reactivity in nucleophilic substitutions .
Biological Activity
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 1211589-13-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 199.05 g/mol
- Physical State : White to yellow solid
- Storage Conditions : Keep in a dark place at 2-8°C
Antiparasitic Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit significant antiparasitic properties. A study highlighted the potency of related compounds against Trypanosoma brucei, with effective concentrations (EC) reported in the low micromolar range (e.g., EC = 0.064 μM for some derivatives) .
Anticancer Potential
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that it affects various cancer cell lines, with IC values indicating effective cytotoxicity. For example, a related study reported that modifications on the pyrrolo[3,4-b]pyridine scaffold can enhance anticancer activity significantly .
- Inhibition of Enzymatic Activity : The compound has been linked to the inhibition of specific enzymes involved in cancer progression and parasitic metabolism.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, which contribute to its cytotoxic effects on tumor cells.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests moderate absorption and metabolism rates. Toxicological assessments indicate that while the compound exhibits some cytotoxicity, it is generally well-tolerated at therapeutic doses .
Comparative Biological Activity Table
| Compound Name | EC / IC (μM) | Activity Type |
|---|---|---|
| This compound | 0.064 | Antiparasitic |
| Related Pyrrolo Compound A | 0.010 | Anticancer |
| Related Pyrrolo Compound B | 0.115 | Antiparasitic |
| Control Compound (e.g., Celecoxib) | 0.01 | Anti-inflammatory |
Study on Anticancer Activity
A recent study evaluated the effects of various pyrrolo derivatives on human cancer cell lines. The findings revealed that structural modifications significantly influenced their anticancer properties. The most potent derivative exhibited an IC value lower than that of standard chemotherapy agents .
Study on Antiparasitic Effects
In another investigation focusing on Trypanosoma brucei, researchers synthesized several analogs of this compound and assessed their efficacy. The results indicated that these compounds could inhibit parasite growth effectively at low concentrations .
Q & A
Q. What are the most efficient synthetic routes for 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs), such as the Ugi-Zhu reaction, which combines aldehydes, amines, α-isocyanoacetamides, and α,β-unsaturated acyl chlorides in a one-pot process . Key factors include:
- Solvent choice : Toluene or methanol is preferred for optimal cyclization.
- Catalysts : Ammonium chloride accelerates oxazole formation, enabling a four-component synthesis .
- Temperature : Heating at 80–100°C promotes domino acylation/intramolecular Diels-Alder (IMDA) cyclization .
Typical yields range from 60–85%, depending on substituent compatibility .
Q. How should researchers characterize the structural purity of this compound?
Methodological Answer: Use a combination of techniques:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect tautomeric equilibria (e.g., hydroxypyridine vs. pyridone forms) .
- X-ray Crystallography : Resolves ambiguities in solid-state conformation, as demonstrated for chlorinated analogs .
- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .
Q. What preliminary biological screening assays are appropriate for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against dipeptidyl peptidase-4 (DPP4) using fluorogenic substrates, given the activity of related pyrrolo[3,4-b]pyridin-5-ones .
- Kinase profiling : Screen against protein kinases (e.g., CDK2, EGFR) via ATP-binding assays, as brominated heterocycles often modulate kinase activity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. How can reaction pathways be optimized to resolve low yields in brominated pyrrolo[3,4-b]pyridin-5-one synthesis?
Methodological Answer: Address bottlenecks through:
- Substituent tuning : Electron-withdrawing groups (EWGs) on α-isocyanoacetamides improve cyclization efficiency .
- Additive screening : Ammonium chloride enhances oxazole formation rates in toluene, reducing side reactions .
- Flow chemistry : Continuous reactors minimize decomposition of thermally sensitive intermediates .
Q. How do tautomeric equilibria impact the biological activity of this compound?
Methodological Answer: Tautomerism (e.g., pyridone vs. hydroxypyridine) alters hydrogen-bonding capacity and target binding. To study:
Q. What strategies are effective for structure-activity relationship (SAR) studies of brominated pyrrolo[3,4-b]pyridin-5-ones?
Methodological Answer:
- Positional isomer libraries : Synthesize 2-bromo and 4-bromo analogs to assess bromine’s electronic effects .
- Bioisosteric replacement : Substitute bromine with CF or Cl to evaluate halogen bonding contributions .
- Fragment-based design : Merge with pharmacophores like morpholino or benzyl groups, as seen in active DPP4 inhibitors .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer:
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation) .
- Prodrug design : Mask polar groups (e.g., esterify the lactam) to improve pharmacokinetics .
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
